molecular formula C21H21N3O3 B4884124 9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B4884124
M. Wt: 363.4 g/mol
InChI Key: UGELABSNBXLCFG-UHFFFAOYSA-N
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Description

9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9,9-dimethyl-4-(2-phenylethyl)-8,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(2)10-14-15(16(25)11-21)12-22-18-17(14)19(26)23-20(27)24(18)9-8-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGELABSNBXLCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic compound belonging to the pyrimidine family. Its unique structure suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₃₁H₃₃N₃O₃
  • Molecular Weight : 505.62 g/mol
  • CAS Number : Not specified in current literature

Biological Activity Overview

Research indicates that compounds similar to this pyrimidine derivative often exhibit a range of biological activities including:

  • Antitumor Activity : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds in this category may modulate inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that related pyrimidine compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • A study on chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
  • Another study highlighted the antiplasmodial activity of ferrocene-pyrimidine conjugates against Plasmodium falciparum, indicating potential for antimalarial applications .

Case Studies

  • Antitumor Activity :
    • A compound structurally similar to our target was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.
  • Antimicrobial Efficacy :
    • In a comparative study of various pyrimidine derivatives, one derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : Many pyrimidines act as inhibitors of enzymes involved in nucleotide synthesis pathways which are crucial for DNA replication and repair.
  • Receptor Modulation : Some derivatives have been shown to modulate receptor activity affecting signaling pathways involved in cell growth and apoptosis.

Data Summary Table

Activity TypeTest Organism/Cell LineResultReference
AntitumorA431 vulvar carcinoma cellsIC50 = 25 µM
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL
AntimalarialPlasmodium falciparumEffective at low doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.